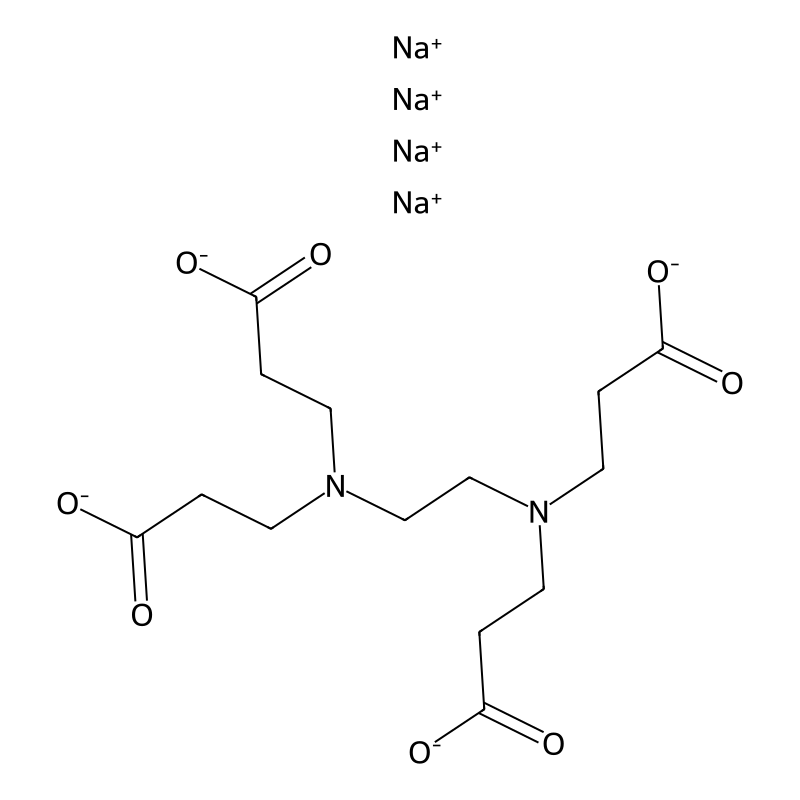beta-Alanine, N,N'-1,2-ethanediylbis[N-(2-carboxyethyl)-, tetrasodium salt

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
beta-Alanine, N,N'-1,2-ethanediylbis[N-(2-carboxyethyl)-, tetrasodium salt is an organic compound with the molecular formula C14H20N2Na4O8 . It has a molecular weight of 436.28 g/mol and a monoisotopic mass of 436.081043 g/mol . The compound is also known by other names, including Sodium EDTP .
This compound is characterized by its structure, which consists of two beta-alanine units linked by an ethylenediamine bridge, with each nitrogen atom further substituted with a carboxyethyl group. The four sodium atoms in the compound neutralize the four carboxylic acid groups, resulting in a tetrasodium salt.
- Acid-base reactions: As a salt, it can undergo acid-base reactions, potentially releasing sodium ions in aqueous solutions.
- Chelation: The presence of multiple carboxylate groups and nitrogen atoms suggests that this compound may act as a chelating agent, forming complexes with metal ions.
- Hydrolysis: In strongly acidic or basic conditions, the ester linkages in the molecule could potentially undergo hydrolysis.
- Reaction of ethylenediamine with beta-alanine to form the initial backbone.
- Further reaction with a carboxyethyl group, possibly through a Michael addition.
- Neutralization with sodium hydroxide to form the tetrasodium salt.
Precise synthesis methods would require further investigation and experimental validation.
While the search results do not specify particular applications, the compound's structure suggests potential uses:
- Chelating agent: Its structure indicates it could be used as a chelating agent in various industrial processes or in analytical chemistry.
- pH buffer: As a salt of a complex organic acid, it might serve as a pH buffer in certain chemical processes.
- Surfactant: The combination of hydrophilic carboxylate groups and a hydrophobic backbone could make it useful as a surfactant in some applications.
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant







